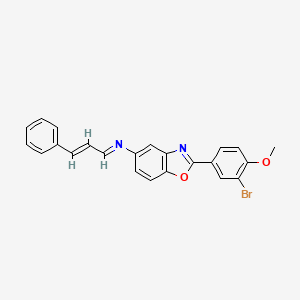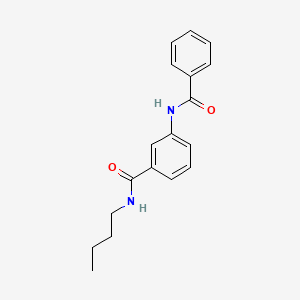![molecular formula C14H20N4O3 B4644962 N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide](/img/structure/B4644962.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide
Overview
Description
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide, also known as MNPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA is a small molecule that has been synthesized using various methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been found to inhibit the activity of enzymes such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-kappaB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been found to possess unique biochemical and physiological effects. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has also been found to possess antiviral activity against the herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has several advantages as a research tool, including its small size, which allows it to easily penetrate cells and tissues. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide is also stable and can be easily synthesized using various methods. However, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has several potential future directions for its use, including its use as a potential therapeutic agent for cancer, inflammation, and viral infections. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide may also be used as a research tool to study various cellular pathways and their role in disease development. Additionally, future research may focus on the development of novel N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide analogs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been synthesized using various methods and has been found to possess unique biochemical and physiological effects. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications, including its use as an antitumor agent, anti-inflammatory agent, and antiviral agent. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has several advantages as a research tool, including its small size and stability, but also has limitations, including its potential toxicity and limited solubility. Future research may focus on the development of novel N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide analogs with improved efficacy and reduced toxicity.
Scientific Research Applications
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications, including its use as an antitumor agent, anti-inflammatory agent, and antiviral agent. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide has been found to possess antiviral activity against the herpes simplex virus type 1 (HSV-1) by inhibiting viral replication.
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)7-6-15-14(19)12-2-4-13(5-3-12)18(20)21/h2-5H,6-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGXGUCRMUOISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-acetylphenyl)-2-{[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644897.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4644903.png)

![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4644941.png)
![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}thiourea](/img/structure/B4644947.png)

![5-(4-methylphenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4644954.png)



![4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B4644979.png)

![4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4644994.png)